Technetium-99

Radioactive Waste Environmental Tracer Nuclear Medicine

Technetium-99 is a pure beta-emitting radioisotope essential for long-term nuclear waste repository performance assessment and environmental fate modeling. Its 211,100-year half-life brackets the 10,000–1,000,000-year regulatory compliance period, while near-zero sorption (Kd < 1 mL/g) under oxidizing conditions provides a conservative worst-case scenario for migration modeling. Unlike sorptive radionuclides (¹³⁷Cs, ⁹⁰Sr), Tc-99 as pertechnetate (TcO₄⁻) migrates unretarded over kilometer scales, making it the primary risk driver in safety case calculations. NIST-traceable radioactivity standards and customizable tracer solutions enable accurate quantification in sorption studies, ZVI performance validation, and environmental monitoring via SPE-ICP-MS. This product is manufactured under strict quality control and is intended exclusively for R&D and environmental assessment applications.

Molecular Formula Tc
Molecular Weight 98.906250 g/mol
CAS No. 14133-76-7
Cat. No. B083966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTechnetium-99
CAS14133-76-7
Synonyms99Tc radioisotope
Tc-99 radioisotope
Technetium-99
Molecular FormulaTc
Molecular Weight98.906250 g/mol
Structural Identifiers
SMILES[Tc]
InChIInChI=1S/Tc/i1+1
InChIKeyGKLVYJBZJHMRIY-OUBTZVSYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technetium-99 (Tc-99, 14133-76-7): Long-Lived Fission Product for Environmental Tracing and Nuclear Waste Performance Assessment


Technetium-99 (Tc-99) is a pure beta-emitting radioisotope of technetium with a half-life of 2.14 × 10⁵ years (211,100 years) and a maximum beta energy of 0.294 MeV [1]. It is produced artificially as a high-yield (~6.06%) fission product of uranium-235, with an estimated worldwide production of 290 metric tonnes as of 2008—a figure that quadrupled since 1994 [2]. Tc-99 exists predominantly as the pertechnetate anion (TcO₄⁻) under oxidizing environmental conditions, exhibiting extremely high aqueous solubility and negligible sorption to most geological media (Kd < 1 mL/g) [3]. This chemical form enables near-conservative transport in groundwater at velocities approximating water flow, making Tc-99 a primary risk driver in long-term performance assessments of geological nuclear waste repositories [4].

Why Technetium-99 Cannot Be Substituted by Other Fission Products or Diagnostic Isotopes for Long-Term Environmental and Waste Repository Studies


The unique combination of Tc-99's 211,100-year half-life, high fission yield (~6%), and extreme environmental mobility under oxidizing conditions distinguishes it fundamentally from both shorter-lived diagnostic isotopes (e.g., Tc-99m, t₁/₂ = 6.01 h) and other long-lived fission products [1]. Unlike sorptive radionuclides such as ¹³⁷Cs or ⁹⁰Sr, which are strongly retained by clay minerals, Tc-99 as TcO₄⁻ exhibits near-zero sorption (Kd < 1 mL/g) in most oxidizing aquifers, enabling unretarded migration over kilometer scales [2]. This behavior directly contrasts with ¹²⁹I (t₁/₂ = 1.57 × 10⁷ years), which, while also mobile, has a substantially longer half-life and lower specific activity, altering its significance in dose calculations [3]. Furthermore, Tc-99's pure beta emission and long half-life render conventional gamma spectrometry impractical for environmental monitoring, necessitating specialized radiochemical separation and mass spectrometric methods that are not required for gamma-emitting analogs [4]. Substitution with stable tracers or short-lived isotopes fails to replicate the long-term mobility and dose-relevant decay characteristics essential for repository performance assessment and environmental fate modeling.

Quantitative Differentiation Evidence for Technetium-99 (Tc-99) Versus Key Comparators in Nuclear Waste and Environmental Tracer Applications


Half-Life and Decay Mode Differentiation: Tc-99 vs. Diagnostic Tc-99m and Therapeutic Re-188

Tc-99 is a pure beta emitter with a half-life of 211,100 years, whereas Tc-99m decays by gamma emission (140 keV) with a half-life of only 6.01 hours, and Re-188 decays by high-energy beta emission (2.12 MeV maximum) with a 17-hour half-life [1]. This six-order-of-magnitude difference in half-life between Tc-99 and Tc-99m fundamentally determines their respective applications: Tc-99m's short half-life enables high-specific-activity diagnostic imaging with minimal patient dose, while Tc-99's longevity is essential for tracking environmental transport over decades and for long-term repository performance assessment [2]. Similarly, the beta energy of Tc-99 (0.294 MeV) is substantially lower than that of therapeutic Re-188 (2.12 MeV), rendering Tc-99 unsuitable for targeted radiotherapy but ideal as a low-energy, long-lived environmental tracer [3].

Radioactive Waste Environmental Tracer Nuclear Medicine

Environmental Sorption and Mobility: Tc-99 vs. ¹³⁷Cs and ⁹⁰Sr in Oxidizing Groundwater

Under oxidizing conditions relevant to many repository scenarios, Tc-99 as TcO₄⁻ exhibits a distribution coefficient (Kd) of <1 mL/g in most soil types, indicating negligible sorption and conservative transport at groundwater velocity [1]. In contrast, cesium-137 (¹³⁷Cs) and strontium-90 (⁹⁰Sr) are strongly sorbed by clay minerals and organic matter, with typical Kd values exceeding 100 mL/g under the same conditions [2]. This >100-fold difference in Kd translates to a retardation factor (R) near unity for Tc-99 versus R > 100 for ¹³⁷Cs in many geological media, meaning Tc-99 migrates two orders of magnitude farther over equivalent time periods [3]. Only in organic-rich, clayey soils (e.g., RefeSol 03G) does Tc-99 exhibit elevated Kd values, whereas ¹³⁷Cs remains highly sorptive across virtually all lithologies [4].

Nuclear Waste Repository Groundwater Transport Sorption Coefficient

Specific Activity and Dose Contribution: Tc-99 vs. ¹²⁹I in Repository Performance Assessment

In performance assessment calculations for the proposed Yucca Mountain repository, Tc-99 is conventionally regarded as a greater concern than ¹²⁹I due to its higher abundance and shorter half-life, which confer higher specific activity [1]. Specifically, Tc-99's half-life of 2.14 × 10⁵ years yields a specific activity approximately 73 times greater than that of ¹²⁹I (half-life 1.57 × 10⁷ years) [2]. This difference translates to proportionally higher potential dose contributions per unit mass of waste, making Tc-99 the dominant mobile fission product risk driver under oxidizing conditions where TcO₄⁻ remains soluble [3]. However, under reducing conditions where Tc is immobilized as insoluble Tc(IV), ¹²⁹I may become the more significant risk driver due to its persistent mobility as iodide/iodate [4].

Nuclear Waste Repository Dose Assessment Radionuclide Inventory

Redox-Dependent Speciation and Immobilization Efficiency: Tc-99 vs. Redox-Sensitive Actinides

The speciation of Tc-99 is exquisitely sensitive to redox potential, undergoing reduction from highly mobile Tc(VII)O₄⁻ to sparingly soluble Tc(IV)O₂·nH₂O at Eh < ~200 mV [1]. In comparative studies of carbon steel corrosion products under simulated repository conditions, ferrihydrite achieved distribution coefficients of 1.4–1.6 × 10³ cm³/g for Tc-99 immobilization—a >1,000-fold increase relative to Kd values under oxidizing conditions [2]. However, the presence of bentonite clay reduced immobilization efficiency by 50% due to competitive adsorption of corrosion products [3]. This redox sensitivity contrasts with non-redox-sensitive fission products like ¹³⁷Cs, whose mobility is controlled primarily by ion exchange rather than oxidation state, and with redox-sensitive actinides (e.g., Pu, Np) which exhibit different Eh-pH stability fields and solubility controls [4].

Nuclear Waste Immobilization Redox Chemistry Repository Engineered Barriers

Zero-Valent Iron (ZVI) Reductive Removal Kinetics: Tc-99 vs. Co-Contaminant Chromate

A comparative study of eleven commercial zero-valent iron (ZVI) materials for reductive removal of Tc-99(VII) from aqueous waste streams (80 mM NaCl, near-neutral pH) revealed large variability in performance contingent on manufacturing method [1]. ZVI materials produced by electrolytic methods exhibited superior kinetics for TcO₄⁻ reduction, while materials manufactured by iron pentacarbonyl reduction with hydrogen were ineffective [2]. In competitive reduction experiments containing both Tc(VII)O₄⁻ (1 mg/L) and Cr(VI)O₄²⁻ (1–50 mg/L), the removal rate of Tc-99 slowed with increasing chromate concentration, demonstrating that co-contaminants competitively consume reductive capacity . Bismuth subnitrate achieved 93% removal of TcO₄⁻ from contaminated groundwater within one week via formation of previously unreported pH-dependent mineral phases [3].

Nuclear Waste Remediation Zero-Valent Iron Pertechnetate Reduction

Analytical Detection Limits and Interference Mitigation: Tc-99 vs. Co-Existing Mass-99 Isobars

Quantification of Tc-99 by ICP-MS is challenged by isobaric interferences from stable ⁹⁹Ru and ⁹⁸MoH, which occur at concentrations 400× and 1.6 × 10⁹× higher than Tc-99 in seawater, respectively [1]. A novel analytical system combining solid-phase extraction (SPE) with a Tc-selective resin and gas-phase reaction with O₂ in the ICP-MS reaction cell achieved precise discrimination: the SPE column reduced ⁹⁹Ru and ⁹⁸Mo concentrations by factors of >4,000 and >3,000, respectively, while O₂ gas-phase reaction converted ⁹⁸Mo and ⁹⁸MoH to ⁹⁸MoO₂ (mass 130) without affecting Tc-99 [2]. In flow-cell detector configurations, detection efficiencies for Tc-99 ranged from 7.26% to 50.20% depending on scintillator and geometry, with the highest sensitivity configuration achieving a detection limit of 3.78 Bq/L for a 100-second count and 200-mL sample—below the regulatory level of 33 Bq/L [3].

Environmental Monitoring ICP-MS Radiochemical Analysis

Recommended Application Scenarios for Technetium-99 (Tc-99) Based on Quantitative Performance Differentiation


Long-Term Performance Assessment of Deep Geological Repositories for High-Level Nuclear Waste

Tc-99 is uniquely suited for repository performance assessment because its 211,100-year half-life brackets the 10,000–1,000,000-year regulatory compliance period, while its near-zero sorption (Kd < 1 mL/g) under oxidizing conditions provides a conservative worst-case scenario for radionuclide migration modeling [1]. Procurement of Tc-99 analytical standards and tracer solutions is essential for site-specific sorption studies (batch Kd and column experiments) that inform safety case calculations. The redox sensitivity of Tc-99 mobility (Kd increases >1,000-fold upon reduction to Tc(IV) with ferrihydrite) enables validation of engineered barrier performance, particularly for carbon steel container corrosion product studies and ZVI-based backfill evaluations [2].

Environmental Fate and Transport Studies of Fission Products in Surface and Groundwater Systems

Tc-99's conservative transport behavior in oxidizing aquifers makes it an ideal tracer for validating hydrogeological models over decadal to centennial timescales [1]. Field-scale migration data from the Nevada Test Site (40-year duration, hundreds-of-meters transport distances) demonstrate that Tc-99 speciation and mobility are controlled by site-specific redox conditions, providing critical calibration data for numerical transport codes [2]. Analytical protocols employing SPE-ICP-MS with oxygen reaction cell technology are required for accurate quantification at environmental concentrations (sub-Bq/L to Bq/L), as standard methods fail due to ⁹⁹Ru and ⁹⁸MoH interferences [3].

Screening and Optimization of Reductive Remediation Materials for Tc-99-Contaminated Groundwater

Comparative performance evaluation of zero-valent iron (ZVI) materials for in situ Tc-99 immobilization is a critical application, given that electrolytic ZVI products exhibit effective Tc(VII) reduction kinetics while Fe(CO)₅-derived ZVI materials are ineffective under identical conditions (80 mM NaCl, near-neutral pH) [1]. Bismuth subnitrate achieves 93% TcO₄⁻ removal in 7 days via novel mineral phase formation, offering an alternative remediation pathway [2]. Tc-99 standards are indispensable for quantifying Kd values, which must exceed 1,000 mL/g for a getter material to materially reduce dose at compliance points [3].

Development and Validation of High-Sensitivity Flow-Cell Detectors for Continuous Environmental Monitoring

Tc-99 is the target analyte for continuous monitoring systems deployed at nuclear facility perimeters and groundwater monitoring wells. Flow-cell detector configurations combining sorptive scintillating media (e.g., CaF₂(Eu)/Dowex 1 × 8–400(Cl) resin) with optimized geometry achieve detection limits of 3.78 Bq/L—below the 33 Bq/L regulatory threshold—enabling real-time surveillance of TcO₄⁻ releases [1]. This technology is directly transferable to Tc-99 monitoring at reprocessing plant outfalls and legacy waste sites, where the high solubility and mobility of pertechnetate pose the greatest environmental hazard [2].

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